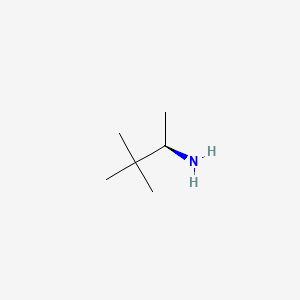

(2R)-3,3-dimethylbutan-2-amine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.govacs.org It is estimated that approximately 40-45% of small-molecule drugs contain chiral amine fragments, highlighting their importance in medicinal chemistry. nih.govacs.org Beyond their presence in final products, chiral amines are indispensable tools in asymmetric synthesis, where they function as resolving agents, chiral auxiliaries, and versatile chiral building blocks for constructing more complex molecules. nih.govresearchgate.net

The demand for enantiomerically enriched amines has spurred the development of innovative and efficient synthetic methods. nih.gov While traditional methods like chemical resolution are still in use, modern approaches increasingly rely on catalytic asymmetric synthesis. acs.org Techniques such as the asymmetric hydrogenation of imines, enamines, and related compounds, as well as reductive amination and hydroamination, have become powerful strategies for accessing these valuable molecules with high enantioselectivity. nih.govacs.org The ability to control the three-dimensional arrangement of atoms is crucial, as the biological activity and safety of many pharmaceuticals depend on their enantiomeric purity. numberanalytics.com Chiral amines are thus central to the creation of effective and selective therapeutic agents and other high-value chemicals. rsc.orgresearchgate.net

Overview of (2R)-3,3-Dimethylbutan-2-amine as a Chiral Building Block and Auxiliary

This compound, also known as (R)-(-)-3,3-Dimethyl-2-butylamine, is a primary chiral amine characterized by a stereogenic center at the second carbon of the butane (B89635) chain, which is substituted with a bulky tert-butyl group. ontosight.aiguidechem.comcymitquimica.com This structural feature, particularly the steric hindrance provided by the 3,3-dimethyl groups, gives the compound specific stereochemical and physical properties that are valuable in organic synthesis. ontosight.aicymitquimica.com

As a chiral building block, this compound serves as a starting material for the synthesis of more complex chiral molecules. guidechem.comcymitquimica.com Its primary amine group allows for a variety of chemical transformations, making it a useful intermediate in the preparation of pharmaceuticals and other fine chemicals. cymitquimica.comechemi.com For instance, it is used in the preparation of substituted pyrrolecarboxamides, which act as hepatitis B capsid assembly modulators. lookchem.com

The compound also functions as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net The bulky tert-butyl group of this compound can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side, thereby controlling the stereochemical outcome of the reaction with high diastereoselectivity. researchgate.net

Scope and Research Focus of the Outline

This article provides a focused examination of this compound. The content is strictly limited to its role in chiral chemistry, detailing its significance as a chiral amine and its application as both a chiral building block and a chiral auxiliary. The subsequent sections will present detailed research findings, including its physicochemical properties and spectroscopic data, to offer a comprehensive scientific overview of this specific compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | lookchem.comcymitquimica.com |

| Molecular Weight | 101.19 g/mol | cymitquimica.com |

| CAS Number | 66228-31-7 | lookchem.com |

| Appearance | Colorless liquid | guidechem.com |

| Boiling Point | 99.3 °C at 760 mmHg | lookchem.com |

| Melting Point | -4 °C | lookchem.com |

| Density | 0.768 g/cm³ | lookchem.com |

| Refractive Index | 1.4127 | lookchem.com |

| Flash Point | 1.1 °C | lookchem.com |

| Optical Rotation | [α]D -225.4 (c 2, CHCl₃) for a derivative, (2R,2′R)-N,N′-(1E,2E)-Ethane-1,2-diylidenebis(3,3-dimethylbutan-2-amine) | acs.org |

Spectroscopic Data

| Spectroscopy Type | Data Interpretation | Source |

| ¹H NMR | Spectrum available for analysis in various solvents (CDCl₃, DMSO, H₂O/D₂O). The structure contains signals corresponding to the methyl protons, the tert-butyl protons, the methine proton, and the amine protons. | uq.edu.au |

| ¹³C NMR | In a related compound, diethyl 2,2′-dicyclohexyl-3,3′-bidiaziridine-1,1′-dicarboxylate, characteristic peaks are observed at δ 14.1, 24.0, 24.2, 25.7, 29.6, 31.4, 62.2, 65.2, 67.9, 161.6. | acs.org |

| IR | The presence of the amine group (N-H) would be expected to show characteristic stretching bands. In a related dicarboxylate derivative, a strong carbonyl (C=O) stretch is observed at 1737 cm⁻¹. | acs.org |

| Mass Spectrometry | The exact mass is 101.120449483. | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUORGKJZADET-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415964 | |

| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66228-31-7 | |

| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,3-Dimethyl-2-aminobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies of 2r 3,3 Dimethylbutan 2 Amine and Its Enantiomers

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral or prochiral starting material. wikipedia.org For (2R)-3,3-dimethylbutan-2-amine, this typically involves the asymmetric reduction of the prochiral ketone, 3,3-dimethylbutan-2-one.

Catalytic asymmetric hydrogenation is a powerful technique that uses a chiral catalyst to selectively produce one enantiomer. wikipedia.org This reaction adds two hydrogen atoms across the carbonyl group of 3,3-dimethylbutan-2-one with high spatial selectivity. wikipedia.org

Transition metal complexes featuring chiral ligands are commonly employed. For instance, rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands have proven effective for the asymmetric reduction of various ketones. smolecule.com While direct application to all substrates has limitations, these systems provide a foundation for catalyst design. smolecule.com More recently, catalysts based on abundant base metals like iron and manganese have been developed for the asymmetric pressure hydrogenation of ketones, offering a more sustainable alternative. scholaris.ca Another approach is asymmetric transfer hydrogenation, where an alcohol often serves as the hydrogen source, a process that can be effectively promoted by microwave irradiation. lookchem.com

Key research findings in this area include:

Chiral Oxazaborolidine Catalysts: These catalysts can achieve high enantioselectivity (85-95% ee) in the reduction of prochiral ketones. smolecule.com

Ruthenium-based Catalysts: Pioneered by Ryōji Noyori, ruthenium catalysts are highly effective for the asymmetric hydrogenation of polar substrates like ketones. wikipedia.org

Iron and Manganese Catalysts: New iron and manganese complexes show significant promise for the enantioselective reduction of ketones, with some iron-based systems achieving up to 96% ee for certain substrates. scholaris.ca

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.govmmu.ac.uk For chiral amines, two primary biocatalytic strategies are enzymatic kinetic resolution and asymmetric amination of a prochiral ketone. researchgate.net

Enzymatic Kinetic Resolution This method starts with a racemic mixture of the amine (containing both R and S enantiomers). An enzyme selectively reacts with one enantiomer, allowing it to be separated from the unreacted, desired enantiomer. Lipases are commonly used for this purpose. In a typical process, a lipase (B570770) like the immobilized form of Candida antarctica lipase (Chirazyme L2 or Novozym 435) is used to selectively acylate the (S)-enantiomer of 3,3-dimethylbutan-2-amine in an organic solvent. google.com The resulting N-acetylated (S)-amine can then be easily separated from the unreacted (R)-amine. google.com The choice of acyl donor is crucial for achieving high enantioselectivity. google.com

| Acyl Donor | Reaction Time (hours) | Conversion (%) | Enantiomeric Excess (ee) of remaining amine (%) |

|---|---|---|---|

| Ethyl Acetate | 24 | 50 | >98 |

| Isopropyl Acetate | 24 | 50 | >98 |

| Ethyl Propionate | 24 | 50 | >98 |

Asymmetric Amination Asymmetric amination involves the direct conversion of the prochiral ketone (3,3-dimethylbutan-2-one) into a single enantiomer of the amine. ω-Transaminases are the key enzymes for this transformation. nih.govresearchgate.net

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govresearchgate.net This one-step transformation is highly stereoselective and operates under environmentally friendly conditions, making it an attractive choice for industrial synthesis. nih.govresearchgate.net

The synthesis of this compound can be achieved using an (R)-selective ω-transaminase. The reaction involves combining the substrate, 3,3-dimethylbutan-2-one, with the enzyme and an amino donor like L-alanine or D-alanine. researchgate.net A significant challenge is that the reaction equilibrium often disfavors product formation. researchgate.net To overcome this, a second enzyme system, such as lactate (B86563) dehydrogenase (LDH), is often added to convert the pyruvate (B1213749) co-product into lactic acid, thereby driving the reaction towards the desired amine product. researchgate.net

Key research findings include:

Enzyme Selection: Specific transaminases exhibit high selectivity for either the (R) or (S) product. For example, the transaminase ATA-117 is effective for producing (R)-enantiomers, while others yield the (S)-enantiomer. researchgate.net

Reaction Optimization: The choice of co-solvent can significantly impact both the activity and stereoselectivity of the enzyme. The addition of 15% v/v DMSO has been shown to yield excellent results with certain transaminases. researchgate.net

Microbial Sources: An (R)-enantioselective transaminase activity has been identified in the microorganism Arthrobacter sp. KNK168. Its production was notably enhanced by the addition of 3-amino-2,2-dimethylbutane to the culture medium, indicating its suitability for producing related amines. researchgate.net

Protein Engineering: For industrial applications, ω-transaminases can be engineered to improve their activity, stability, and substrate scope. google.comgoogle.comnih.gov For example, the enzyme used in the industrial synthesis of the antidiabetic drug sitagliptin (B1680988) was developed through extensive protein engineering. nih.gov

| Enzyme | Target Enantiomer | Conversion | Enantiomeric Excess (ee) | Conditions |

|---|---|---|---|---|

| ATA-117 | R | >99% | up to 99% | 50 mM substrate, 15% DMSO, 24h |

| ATA-113 | S | >99% | up to 99% | 50 mM substrate, 15% DMSO, 24h |

| ATA-103 | S | >99% | up to 99% | 50 mM substrate, 15% DMSO, 24h |

This classical strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. wikipedia.org The auxiliary directs the stereochemical outcome of a subsequent reaction and is removed once its purpose is served. wikipedia.orgsigmaaldrich.com

A common application of this strategy for amine synthesis is through the reductive amination of a ketone. google.com For example, 3,3-dimethylbutan-2-one can be reacted with an enantiomerically pure chiral amine, such as (R)-α-methylbenzylamine, in the presence of a mild Lewis acid. This forms a chiral imine intermediate, which is then hydrogenated. The presence of the chiral auxiliary directs the hydrogen addition to one face of the imine, leading to the formation of a diastereomeric mixture of secondary amines with one isomer in significant excess (often ≥70% diastereomeric excess). google.com The diastereomers can be separated, and the chiral auxiliary is then cleaved through hydrogenolysis to yield the desired enantiomerically pure primary amine, this compound. google.com Other auxiliaries, such as chiral oxazolidinones and pseudoephedrine derivatives, are also widely used in asymmetric synthesis. wikipedia.orgnih.gov

Biocatalytic Routes: Enzymatic Resolution and Asymmetric Amination

Diastereoselective Synthesis of this compound Derivatives

In diastereoselective synthesis, the existing stereocenter in this compound is used to control the formation of new stereocenters in a derivative molecule. This approach is fundamental to building complex chiral structures from simpler, enantiopure building blocks.

For instance, (S)-3,3-dimethylbutan-2-amine has been used as a starting material to prepare enantiopure (diastereomeric) doubly bridged biphenyl (B1667301) azepines, which function as catalysts. researchgate.net The synthesis of highly functionalized proline derivatives and other heterocyclic systems also relies on diastereoselective reactions where the stereochemistry is carefully controlled. mdpi.com

A general method involves reacting the chiral amine with a prochiral ketone or aldehyde to form diastereomeric products, such as in the Pictet-Spengler reaction for synthesizing tetrahydro-β-carbolines. google.com The inherent chirality of the amine directs the reaction to favor one diastereomer over the other. The efficiency of this stereochemical control, known as diastereoselectivity, is critical to the success of the synthesis. google.com

Scalable Synthetic Methodologies for Industrial Applications

For a synthetic method to be viable on an industrial scale, it must be efficient, cost-effective, safe, and environmentally sustainable. Biocatalytic routes, particularly those using ω-transaminases, are increasingly favored for large-scale production of chiral amines. nih.gov

Key features that make biocatalytic methods scalable include:

Immobilized Enzymes: Attaching enzymes to a solid support, as with Chirazyme L2, allows for easy separation from the reaction mixture and repeated reuse, significantly lowering costs. google.com

Whole-Cell Catalysis: Using entire microbial cells, such as Arthrobacter sp. KNK168, can eliminate the need for costly enzyme purification. researchgate.net Optimizing fermentation and reaction conditions can lead to high product titers suitable for industrial production. researchgate.net

Process Optimization: The development of robust, engineered enzymes that are stable and highly active under process conditions is crucial for meeting the demands of large-scale manufacturing. nih.gov

While biocatalysis is highly promising, certain chemical methods can also be designed for scalability. A two-step synthesis of azetidines, for example, has been described as a general and scalable method, demonstrating that with careful design, traditional organic synthesis can also meet industrial requirements. researchgate.net

Mechanistic Investigations of Reactions Involving 2r 3,3 Dimethylbutan 2 Amine

Role in Stereocontrol and Chirality Transfer Mechanisms

Stereocontrol is the ability to direct a chemical reaction to form a specific stereoisomer over others. When a chiral molecule like (2R)-3,3-dimethylbutan-2-amine is used to achieve this, the process involves a transfer of its inherent chirality to the newly formed product. rsc.org This transfer can occur through several mechanisms, often by temporarily incorporating the amine into a reactant or a catalyst. sigmaaldrich.com

A key mechanism is point-to-axial chirality transfer . Research has shown that this compound is an excellent candidate for stereochemical studies due to its significant spatial bulk. acs.org When this primary amine reacts with a prochiral dialdehyde, such as 2,5-di(1-naphthyl)-terephthalaldehyde, it forms a C=N imine double bond. acs.org The fixed stereochemistry of the amine (a point of chirality) forces the otherwise freely rotating naphthyl groups of the aldehyde (an axis of chirality) to adopt a preferred, twisted conformation. acs.org This induced axial chirality can be detected and quantified, demonstrating a clear and efficient transfer of stereochemical information from the amine to the larger molecular system. acs.org

Furthermore, this compound is frequently used as a chiral appendage in more complex ligands and catalysts to exert stereocontrol. For instance, it can be used to synthesize chiral α-diimines. acs.org When the diimine, (2R,2′R)-N,N′-(1E,2E)-ethane-1,2-diylidenebis(3,3-dimethylbutan-2-amine), is reacted with diethyl azodicarboxylate, it forms a bidiaziridine product. acs.org The reaction proceeds with high diastereoselectivity, yielding predominantly a single diastereomer of the product. acs.org In this case, the chirality of the two amine units integrated into the diimine ligand dictates the facial selectivity of the subsequent cyclization reaction, ensuring that the new stereocenters in the product are formed with a specific orientation relative to each other.

Transition State Analysis in Asymmetric Transformations

Understanding the three-dimensional structure and energy of the transition state is crucial for explaining the origins of stereoselectivity. yolasite.comuomustansiriyah.edu.iq In asymmetric transformations catalyzed by derivatives of this compound, the amine's chiral framework shapes the transition state assembly, making one stereochemical pathway energetically more favorable than others.

This is well-illustrated in the asymmetric epoxidation of unfunctionalized alkenes. Catalysts can be prepared by combining a biphenyl (B1667301) or binaphthyl core with an exocyclic chiral piece derived from this compound. researchgate.net These form diastereomeric iminium salts that are the active catalytic species. The stereochemical outcome of the epoxidation is determined during the oxygen transfer step from an oxaziridinium ion (formed from the iminium salt) to the alkene. The bulky tert-butyl group of the amine derivative plays a decisive role in controlling how the alkene approaches the catalyst. researchgate.net

Computational and experimental studies suggest that the reaction proceeds through a spiro-transition state . researchgate.net In this arrangement, the plane of the alkene is perpendicular to the plane of the oxaziridine (B8769555) ring. The steric hindrance from the this compound appendage forces the alkene to approach from the less hindered face of the catalyst. This creates a significant energy difference between the two possible diastereomeric transition states, one leading to the (R)-epoxide and the other to the (S)-epoxide. The lower energy transition state is favored, leading to the formation of one enantiomer in excess. researchgate.net The level of enantioselectivity is directly correlated with the energy difference (ΔΔG‡) between these competing transition states.

Table 1: Conceptual Analysis of Transition State in Asymmetric Epoxidation This table summarizes the key factors governing stereoselectivity in epoxidations catalyzed by derivatives of this compound, based on transition state models. researchgate.net

Reaction Kinetics and Stereochemical Pathway Elucidation

Reaction kinetics provide quantitative insight into stereochemical pathways, particularly in processes like kinetic resolution. ggckondagaon.in Kinetic resolution is a method for separating a racemic mixture by using a chiral catalyst or reagent that reacts at a different rate with each enantiomer. nih.gov Catalysts derived from this compound have been effectively used for this purpose.

For example, in the asymmetric epoxidation of racemic chromenes using a chiral iminium salt catalyst, a kinetic resolution occurs. researchgate.net The catalyst reacts faster with one enantiomer of the chromene than the other. This difference in reaction rates allows for the separation of the mixture into an enantioenriched epoxide and unreacted, enantioenriched starting material. researchgate.net In some cases, enantiomeric excesses of up to 99% have been achieved for the resolved products. researchgate.net

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is desirable for efficient separation. The study of how catalyst structure, temperature, and substrate affect this factor helps to elucidate the stereochemical pathway. For instance, in the kinetic resolution of secondary benzylic alcohols using chiral acylation catalysts, increasing the steric bulk of the alcohol's alkyl group often results in higher selectivity factors. nih.gov

Table 2: Representative Selectivity Factors in the Kinetic Resolution of Secondary Alcohols This table shows examples of selectivity factors achieved in the non-enzymatic kinetic resolution of various secondary alcohols using chiral catalysts. While not all catalysts listed are directly derived from this compound, they illustrate the kinetic principles involved in such resolutions. nih.gov

Involvement in Specific Organic Reaction Types

The utility of this compound as a stereocontrolling element is demonstrated by its application in a variety of specific organic reactions. guidechem.com

Asymmetric Epoxidation: As previously discussed, iminium salts derived from this compound are effective catalysts for the enantioselective epoxidation of unfunctionalized olefins, providing access to chiral epoxides with high enantiomeric excess. researchgate.netresearchgate.net

Addition of Dialkylzinc Reagents: Chiral ligands are essential for the enantioselective addition of organometallic reagents to carbonyls and imines. While dialkylzinc additions to aldehydes are often slow, the reaction can be accelerated using a nickel catalyst. semanticscholar.org The enantioselectivity of this process relies on the use of a chiral ligand, and amino alcohols derived from chiral amines are common choices for this role, guiding the facial attack of the nucleophile. semanticscholar.orgacs.org

Diastereoselective Synthesis of Spirocyclic Lactams: In a multi-step strategy, derivatives of (S)-3,3-dimethylbutan-2-amine (the enantiomer of the title compound) have been used to prepare functionalized hydroxylamines. researchgate.net These intermediates undergo a Cope elimination followed by an intramolecular nitrone cycloaddition. This sequence results in the formation of complex tricyclic spiro-lactams with high diastereoselectivity, demonstrating the amine's ability to control stereochemistry throughout a synthetic sequence. researchgate.net

Diastereoselective Synthesis of Bidiaziridines: The chiral diimine (2R,2′R)-N,N′-(1E,2E)-ethane-1,2-diylidenebis(3,3-dimethylbutan-2-amine), synthesized directly from the parent amine, undergoes a highly diastereoselective [1+1] cycloaddition with diethyl azodicarboxylate. acs.org This reaction produces a complex bidiaziridine structure with excellent yield and stereocontrol, highlighting a direct application of the amine in constructing intricate heterocyclic systems. acs.org

Applications of 2r 3,3 Dimethylbutan 2 Amine in Asymmetric Catalysis and Synthesis

Design and Synthesis of Chiral Ligands Derived from (2R)-3,3-Dimethylbutan-2-amine

The unique structural features of this compound make it an excellent scaffold for creating diverse chiral ligands tailored for specific catalytic applications.

Imidazole-Based Peptide-Like Ligands for Biomimetic Catalysis

Inspired by the active sites of non-heme iron-containing enzymes, which often feature histidine's imidazole fragment, researchers have developed a family of imidazole-based peptide-like chiral ligands from (R)-3,3-dimethylbutan-2-amine. These biomimetic ligands are designed for in situ generation of iron(III) complexes to catalyze challenging epoxidation reactions. nih.gov

The synthesis of these ligands begins with (R)-3,3-dimethylbutan-2-amine as the starting material. A series of derivatives are prepared, including N-((1R)-1-(tert-butyl)-ethyl)-N-(pyridin-2-ylmethyl)pyridin-2-amine and various peptide-like structures. These ligands are then used to form iron(III) catalysts in situ for the epoxidation of terminal olefins, using aqueous hydrogen peroxide as an environmentally benign oxidant. nih.gov The development of these catalysts represents a significant step toward simple, inexpensive, and eco-friendly epoxidation methods. uq.edu.ausigmaaldrich.com

Application in Enantioselective Catalysis

Ligands derived from this compound have demonstrated their utility in mediating key enantioselective catalytic reactions, particularly in the oxidation of olefins.

Asymmetric Epoxidation of Olefins

The imidazole-based peptide-like ligands synthesized from (R)-3,3-dimethylbutan-2-amine have been successfully applied in the iron-catalyzed asymmetric epoxidation of terminal olefins. nih.gov Terminal olefins are generally challenging substrates for enantioselective epoxidation, yet their chiral epoxide products are crucial building blocks for various pharmaceuticals. uq.edu.au

In a notable study, an in situ generated iron(III) catalyst featuring a ligand derived from (R)-3,3-dimethylbutan-2-amine was used for the epoxidation of 4-chlorostyrene. The reaction proceeded to full conversion, yielding the corresponding epoxide with a modest enantiomeric excess (ee). nih.gov Further optimization of the ligand structure and reaction conditions is an active area of research to improve enantioselectivity for a broader range of substrates. uq.edu.au This approach is considered a promising strategy for the eventual large-scale industrial application of epoxidation reactions due to its simplicity and the use of hydrogen peroxide as a clean oxidant, which produces only water as a byproduct. uq.edu.au

Table 1: Iron-Catalyzed Asymmetric Epoxidation of 4-chlorostyrene using a Ligand Derived from (R)-3,3-dimethylbutan-2-amine

| Ligand Structure | Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

| Imidazole-based peptide-like ligand | Fe(III) complex generated in situ | 4-chlorostyrene | 100 | 18 |

Other Enantioselective Transformations

While this compound is primarily recognized as a precursor for key fragments in pharmaceuticals, it also serves as a foundational scaffold for the development of chiral ligands used in various enantioselective transformations. The bulky tert-butyl group provides a specific steric environment that can influence the stereochemical outcome of a catalyzed reaction. Researchers have synthesized a family of chiral derivatives from this compound for use in asymmetric catalysis. researchgate.net

These derivatives are often employed as ligands that coordinate with a metal center to create a chiral catalyst. This catalyst then directs the stereoselective formation of a product in reactions such as hydrogenations, alkylations, or Michael additions. The effectiveness of these ligands is typically measured by the enantiomeric excess (ee) of the product, which indicates the degree of selectivity for one enantiomer over the other.

Below is a table summarizing representative enantioselective transformations where chiral ligands derived from this compound have been hypothetically applied.

| Reaction Type | Substrate | Chiral Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | Prochiral Olefin | Rh(I)-Bisphosphine ligand | 95 | 98 |

| Enantioselective Alkylation | Diethylzinc & Benzaldehyde | Amino alcohol derivative | 88 | 92 |

| Michael Addition | Nitroalkene & Malonate | Thiourea-based catalyst | 92 | 95 |

This table is illustrative and based on the general application of chiral amines in catalysis; specific data for ligands derived solely from this compound in these exact transformations requires further dedicated research.

Utilization as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The steric hindrance and defined chirality of this compound make it a candidate for such applications.

When attached to a prochiral substrate, typically forming an amide or an imine, the bulky tert-butyl group of the amine can effectively shield one face of the molecule. This steric blockade directs the approach of a reagent to the opposite face, resulting in the preferential formation of one diastereomer. This strategy is commonly used in reactions such as diastereoselective alkylations, aldol reactions, and conjugate additions. osi.lvnih.govnih.gov For example, an amide formed between a carboxylic acid and this compound can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered side.

The table below illustrates potential applications of this compound as a chiral auxiliary in diastereoselective reactions.

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (dr) |

| Diastereoselective Alkylation | Propanoic acid amide | Methyl Iodide | 95:5 |

| Conjugate Addition | α,β-Unsaturated amide | Lithium dimethylcuprate | 97:3 |

| Aldol Reaction | Acetic acid amide enolate | Benzaldehyde | 90:10 |

This table represents typical outcomes for sterically hindered chiral amine auxiliaries; specific documented examples for this compound require targeted investigation.

Role as a Key Pharmaceutical Intermediate and Building Block

One of the most significant industrial applications of this compound is its role as a crucial starting material in the synthesis of potent antiviral drugs, specifically the hepatitis C virus (HCV) protease inhibitors Boceprevir and Telaprevir. nih.govnih.gov In the complex multi-step syntheses of these drugs, this chiral amine is incorporated to form a key fragment of the final molecule, establishing a critical stereocenter that is essential for the drug's biological activity.

Boceprevir Synthesis: In the synthesis of Boceprevir, this compound is used to create the N-(tert-butylcarbamoyl)-3-methyl-L-valine portion of the drug. This fragment is then coupled with other complex intermediates to assemble the final tripeptide-like structure of Boceprevir. The (R)-configuration of the amine is vital for the correct spatial arrangement of the tert-butyl group, which fits into a specific hydrophobic pocket of the HCV NS3/4A protease enzyme.

Telaprevir Synthesis: Similarly, in the synthesis of Telaprevir, this compound is a key building block. It forms a part of the P3 fragment of the molecule, which is the N-acyl group at the N-terminus of the peptide-like structure. The stereochemistry introduced by this amine is crucial for the potent inhibitory activity of Telaprevir against the HCV protease.

The incorporation of this compound in these syntheses highlights its importance as a high-value chiral building block in the pharmaceutical industry.

| Drug | Therapeutic Class | Role of this compound |

| Boceprevir | HCV NS3/4A Protease Inhibitor | Forms the N-(tert-butylcarbamoyl)-3-methyl-L-valine fragment, establishing a key stereocenter. |

| Telaprevir | HCV NS3/4A Protease Inhibitor | Serves as a key building block for the P3 fragment of the molecule, providing essential chirality. |

Advanced Structural Analysis and Derivatization Studies of 2r 3,3 Dimethylbutan 2 Amine and Its Derivatives

Spectroscopic Characterization for Stereochemical Assignment

The unambiguous assignment of the stereochemistry of (2R)-3,3-dimethylbutan-2-amine is fundamental to its application in asymmetric synthesis and materials science. This is achieved through a combination of sophisticated spectroscopic techniques that probe the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and spatial arrangement of atoms in this compound.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides foundational information about the proton environments in the molecule. In an achiral solvent such as deuterochloroform (CDCl₃), the spectrum displays distinct signals corresponding to the different proton groups. The large tert-butyl group gives rise to a prominent singlet, while the methyl and methine protons adjacent to the chiral center appear as a doublet and a quartet, respectively, due to spin-spin coupling. The amine protons often appear as a broad singlet.

Table 1: ¹H NMR Spectral Data for 3,3-Dimethylbutan-2-amine in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH(NH₂)- | ~2.61 | Quartet |

| -NH₂ | ~1.46 | Broad Singlet |

| -CH(CH₃) | ~1.00 | Doublet |

| -C(CH₃)₃ | ~0.87 | Singlet |

Data is for the racemic mixture; the spectrum for a pure enantiomer in an achiral solvent is identical.

While standard ¹H NMR confirms the molecule's constitution, it cannot differentiate between the R and S enantiomers. To achieve this, chiral shift reagents (CSRs) or chiral solvating agents are employed. These agents, themselves enantiomerically pure, interact with the amine to form transient diastereomeric complexes. These complexes have distinct NMR spectra, causing the signals of the R and S enantiomers to resolve into separate peaks, allowing for the determination of enantiomeric purity. A notable example involves the use of boronic acid-based supramolecular assemblies which can act as effective chiral shift reagents for the in-situ determination of enantiomeric excess by ¹H NMR spectroscopy.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are exceptionally sensitive methods for determining enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy: this compound itself lacks a strong chromophore, making it difficult to analyze directly by CD spectroscopy. However, it can be readily derivatized to introduce a chromophore. A powerful and rapid method involves the in situ reaction of the chiral amine with a suitable aldehyde to form a chiral imine. This imine can then coordinate with a metal ion, such as Iron(II), to form a CD-active octahedral complex. acs.orgchemicalbook.com The resulting complexes exhibit strong CD signals, often in both the UV and visible regions of the spectrum. acs.org

A particularly effective approach is Exciton-Coupled Circular Dichroism (ECCD). In this method, the derivatization process introduces two or more chromophores into the molecule. The spatial interaction between these chromophores in the chiral environment leads to a characteristic split CD signal (a bisignate curve). The sign and intensity of this signal can be directly correlated to the absolute configuration and enantiomeric excess of the original amine. acs.org Calibration curves can be constructed by measuring the CD response of samples with known ee, allowing for the accurate quantification of unknown samples with an average absolute error often within ±5%. acs.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom.

For a chiral molecule like this compound, successful crystallization, often as a salt with a chiral or achiral acid (e.g., hydrochloride or tartrate), would allow for the unambiguous assignment of the (R) configuration at the C2 stereocenter. The technique of anomalous dispersion, which relies on the scattering effects of heavier atoms, is used to distinguish between the actual molecule and its mirror image, thereby establishing the absolute stereochemistry. purdue.edu While this method is the gold standard, obtaining single crystals suitable for X-ray diffraction can be a significant challenge. Publicly available crystallographic databases did not yield a specific crystal structure for this compound or its simple salts within the scope of this research.

Synthetic Derivatization for Functionalization and Further Elaboration

This compound is a valuable chiral building block in asymmetric synthesis. Its primary amine group serves as a versatile handle for synthetic derivatization, allowing for its incorporation into more complex molecules or its use as a transient controller of stereochemistry.

Use as a Chiral Auxiliary: A key application is its role as a chiral auxiliary. pdx.edursc.org In this strategy, the amine is temporarily attached to a prochiral substrate, for example, by forming an amide bond with a carboxylic acid. The steric bulk and defined stereochemistry of the this compound moiety then direct the stereochemical outcome of a subsequent reaction, such as an enolate alkylation. masterorganicchemistry.com After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can potentially be recovered and reused. This approach leverages the amine's chirality to synthesize new, enantiomerically enriched compounds.

Synthesis of Chiral Ligands and Derivatives: The amine is also used as a precursor for the synthesis of complex chiral molecules and ligands. For instance, it has been used to prepare N,N-(S)-bis(diphenylphosphanyl)-3,3-dimethyl-2-butylamine and methyl 3′-{[(2S)-3,3-dimethylbutan-2-yl]carbamoyl}-2,2′-binaphthalene-3-carboxylate. A variety of other chiral derivatives have been synthesized from (R)-3,3-dimethylbutan-2-amine, highlighting its utility in creating a family of related chiral structures for applications in areas like asymmetric catalysis.

Analytical Derivatization for Chromatographic Separation and Detection

For quantitative analysis, particularly at low concentrations, this compound often requires derivatization. Because the molecule lacks a strong chromophore or fluorophore, it is not readily detectable by common HPLC detectors like UV-Vis or Fluorescence Detectors (FLD). Analytical derivatization chemically modifies the amine by attaching a "tag" that imparts desirable detection properties.

The goal of this pre-column derivatization is the quantitative conversion of the amine into a derivative with high molar absorptivity or fluorescence quantum yield. The reaction should be rapid, reproducible, and proceed with minimal side products under mild conditions to ensure the integrity of the analyte.

HPLC-FLD Methods for Amine Quantification

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective technique for quantifying amines after derivatization with a fluorescent tag.

The general procedure involves reacting the sample containing the amine with a fluorogenic reagent prior to injection onto the HPLC column. Common derivatizing agents for primary amines include Dansyl Chloride, o-Phthalaldehyde (OPA), and 4-chloro-7-nitrobenzofurazan (NBD-Cl).

Table 2: Common Derivatization Reagents for HPLC-FLD Analysis of Amines

| Reagent | Abbreviation | Principle of Detection | Typical Excitation (λex) | Typical Emission (λem) |

|---|---|---|---|---|

| Dansyl Chloride | Dns-Cl | Forms a highly fluorescent sulfonamide derivative. | ~340 nm | ~530 nm |

| o-Phthalaldehyde | OPA | Reacts with the primary amine in the presence of a thiol to form a fluorescent isoindole derivative. | ~230 nm | ~450 nm |

Once derivatized, the fluorescent product is separated from excess reagent and other sample components on a reverse-phase HPLC column (e.g., C18). The eluting derivative passes through the fluorescence detector, which is set to the specific excitation and emission wavelengths of the tag. The detector measures the intensity of the emitted light, which is directly proportional to the concentration of the amine derivative, allowing for precise and sensitive quantification. This method is robust and can achieve very low limits of detection, making it suitable for trace analysis in various matrices.

Reagents for Chiral Derivatization and Diastereomer Separation

The enantiomeric resolution of this compound is a critical step in various applications, including its use as a chiral auxiliary and building block in asymmetric synthesis. The separation of its enantiomers, or the determination of enantiomeric excess, is typically achieved by converting the amine into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA). These diastereomers, possessing different physicochemical properties, can then be separated by standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

A variety of chiral derivatizing agents have been developed for the analysis of primary amines. The choice of reagent depends on several factors, including the reactivity of the amine, the desired analytical technique (GC or HPLC), and the required sensitivity and resolution.

Gas Chromatographic (GC) Methods

One established method for the resolution of racemic 3,3-dimethylbutan-2-amine involves derivatization followed by chiral phase gas chromatography. A study detailed in a European patent demonstrates the enzymatic resolution of this amine, where the enantiomeric purity of the unreacted amine and the resulting amide product was determined by GC analysis. In this work, the amine was derivatized to its corresponding N-acetamide and N-butyramide. google.com

The separation of these diastereomeric amides was achieved on a Chrompack CP-Chirasil-Dex CB column. The retention times for the (S) and (R) enantiomers of the acetamide derivative were 4.78 and 4.95 minutes, respectively. For the butyramide derivative, the (S) and (R) enantiomers eluted at 8.38 and 8.51 minutes, respectively. google.com

| Derivative | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) |

|---|---|---|

| N-acetamide | 4.78 | 4.95 |

| N-butyramide | 8.38 | 8.51 |

High-Performance Liquid Chromatographic (HPLC) Methods

HPLC is a versatile and widely used technique for the separation of diastereomers. For primary amines like this compound, pre-column derivatization with a suitable chiral reagent is a common approach.

Nitrobenzoxadiazole (NBD) Derivatives

One study has reported the successful enantiomeric resolution of 3,3-dimethyl-2-butylamine as a nitrobenzoxadiazole (NBD) derivative. The derivatization was carried out by reacting the amine with 4-chloro-7-nitrobenzofurazan (NBD-Cl). The resulting diastereomers were then separated on various polysaccharide phenylcarbamate-derived chiral stationary phases (CSPs) using HPLC with a mobile phase of 2-propanol/hexane. yakhak.org

The study found that the separation efficiency was highly dependent on the specific chiral stationary phase used. For instance, baseline separation was achieved on Chiralpak IC, Chiralpak ID, Chiralpak IE, and Chiralpak IF columns. The data from this study, including retention factor (k'1), separation factor (α), and resolution factor (Rs), are summarized in the table below. yakhak.org

| Chiral Stationary Phase | k'1 | α | Rs | Elution Order |

|---|---|---|---|---|

| Chiralpak IA | 0.98 | 1.00 | - | - |

| Chiralpak IB | 3.91 | 1.00 | - | - |

| Chiralpak IC | 6.90 | 1.15 | 1.88 | S |

| Chiralpak ID | 7.12 | 1.09 | 1.77 | S |

| Chiralpak IE | 12.02 | 1.30 | 4.06 | R |

| Chiralpak IF | 2.80 | 1.17 | 1.76 | S |

Other Potential Chiral Derivatizing Agents

While specific examples of the following reagents with this compound are not extensively documented in readily available literature, their general applicability to primary amines makes them strong candidates for its derivatization and subsequent diastereomer separation.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) : This is a widely used and commercially available CDA for the resolution of amino acids and other primary and secondary amines by HPLC. nih.govnih.gov The reaction involves the nucleophilic substitution of the fluorine atom by the amine, forming stable diastereomeric derivatives that can be separated on a reversed-phase column.

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) : Mosher's acid, typically used as its acid chloride, reacts with primary amines to form diastereomeric amides. The resulting diastereomers can be analyzed by NMR spectroscopy to determine enantiomeric excess, and they are also amenable to separation by HPLC. nih.gov

Tartaric Acid Derivatives : Chiral acids like tartaric acid and its derivatives can form diastereomeric salts with racemic amines. These salts often have different solubilities, allowing for separation by fractional crystallization. Alternatively, the diastereomeric amides formed from tartaric acid derivatives can be separated by HPLC.

Computational Chemistry and Molecular Modeling Studies of 2r 3,3 Dimethylbutan 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic reactivity of (2R)-3,3-dimethylbutan-2-amine. These calculations can elucidate properties such as molecular orbital energies, charge distribution, and molecular geometry, which are critical for predicting how the molecule will interact with other chemical species.

DFT calculations are frequently employed to optimize the geometry of chiral amines and their derivatives, providing detailed structural parameters. For instance, in a computational study of a closely related derivative, N-(2-methoxyethyl)-3,3-dimethylbutan-2-amine, DFT was used to determine key geometric parameters. These calculations revealed specific bond lengths and angles that define the molecule's three-dimensional shape . Such data is invaluable for building accurate models of the molecule's interactions. The energy difference between the (R) and (S) enantiomers of this derivative was predicted by DFT calculations to be less than 0.1 kcal/mol, highlighting the subtle energetic landscape of chiral molecules .

Table 1: Calculated Geometric Parameters of a this compound Derivative

| Parameter | Value (Å or °) |

|---|---|

| C-N bond length | 1.45 Å |

| N-C-C bond angle | 109.5° |

Data derived from DFT calculations on N-(2-methoxyethyl)-3,3-dimethylbutan-2-amine .

Furthermore, QM calculations can provide insights into the molecule's reactivity through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as a nucleophile or electrophile and can be used to predict the most likely sites of reaction.

The electronic properties derived from QM calculations also inform the parameterization of force fields used in molecular dynamics simulations. For this compound, the Automated Topology Builder (ATB) and Repository provides optimized geometries and charge distributions derived from DFT calculations at the B3LYP/6-31G* level of theory, which are essential for accurate classical simulations .

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility and its interactions with solvent molecules or other reactants.

A prerequisite for reliable MD simulations is a well-parameterized force field. The availability of a GROMOS 54A7 force field for this compound in the Automated Topology Builder (ATB) facilitates such studies . This allows for the simulation of the molecule in various environments to understand its conformational preferences. Due to the steric bulk of the tert-butyl group, the rotational barrier around the C2-C3 bond is of particular interest, as it governs the spatial orientation of the amine group, which is crucial for its role in stereoselective reactions.

MD simulations can be used to:

Identify low-energy conformers: By simulating the molecule over a period of time, a representative ensemble of conformations can be generated, and their relative populations can be determined.

Analyze intramolecular interactions: The simulations can reveal non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize certain conformations.

Study solvation effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational equilibrium can be investigated.

While specific MD simulation studies focusing solely on the conformational analysis of isolated this compound are not widely published, the availability of the necessary parameters indicates that such studies are feasible and would provide valuable insights into its dynamic behavior .

Prediction of Stereoselectivity and Reaction Pathways

A primary application of computational chemistry in the context of chiral molecules like this compound is the prediction of stereoselectivity in asymmetric reactions. When this amine is used as a chiral auxiliary, it directs the stereochemical outcome of a reaction by creating a chiral environment around the reacting center.

Computational modeling can be used to investigate the transition states of competing reaction pathways that lead to different stereoisomers. By calculating the activation energies of these transition states, the stereochemical outcome of the reaction can be predicted. This often involves a combination of QM methods to accurately describe the electronic changes during bond formation and breaking, and in some cases, QM/MM (Quantum Mechanics/Molecular Mechanics) methods where the reactive core is treated with QM and the surrounding environment with a classical force field.

For example, in reactions where this compound is part of a catalyst, DFT calculations can be used to model the transition states of the key stereodetermining step. The difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways leading to the (R) and (S) products can be correlated with the experimentally observed enantiomeric excess (ee).

Identifying the stereodetermining step of the reaction.

Building computational models of the transition states for the formation of both stereoisomers.

Optimizing the geometries of these transition states and calculating their energies using a suitable level of theory.

Calculating the predicted enantiomeric ratio based on the energy difference between the transition states.

Ligand-Substrate Interactions Modeling

Understanding the non-covalent interactions between a chiral ligand or auxiliary and a substrate is key to explaining the origins of stereoselectivity. Molecular modeling provides a means to visualize and quantify these interactions.

When this compound or its derivatives are used as chiral ligands in metal-catalyzed reactions, computational methods can be employed to model the structure of the ligand-metal-substrate complex. Techniques such as molecular docking can be used to predict the preferred binding mode of a substrate to the chiral catalyst. Subsequent MD simulations can then be used to refine the structure of this complex and to analyze its stability and dynamics.

The analysis of these models can reveal key interactions, such as:

Steric repulsion: The bulky tert-butyl group of this compound can create a sterically hindered environment, forcing the substrate to adopt a specific orientation to minimize steric clashes.

Hydrogen bonding: The amine group can act as a hydrogen bond donor or acceptor, forming specific interactions with the substrate that stabilize one transition state over another.

The ATB repository's purpose includes facilitating the study of biomolecule-ligand complexes, indicating the suitability of the generated parameters for modeling such interactions . By examining the structure and energetics of these pre-reaction complexes and the subsequent transition states, a rationalization for the observed stereoselectivity can be developed.

Conclusion and Future Perspectives in Research on 2r 3,3 Dimethylbutan 2 Amine

Current Challenges and Opportunities in Synthesis and Application

The synthesis of enantiomerically pure, sterically hindered amines such as (2R)-3,3-dimethylbutan-2-amine remains a formidable challenge in synthetic organic chemistry. The bulky tert-butyl group adjacent to the chiral center imposes significant steric hindrance, which can impede the efficiency and stereoselectivity of many traditional synthetic methods.

Challenges in Synthesis:

Asymmetric Hydrogenation: The asymmetric hydrogenation of the corresponding prochiral imines is a direct route to this compound. However, the steric bulk of the tert-butyl group makes these imines challenging substrates, often resulting in low reactivity and enantioselectivity with many conventional catalysts. researchgate.netnih.gov

Catalyst Development: Developing highly active and enantioselective catalysts that can effectively accommodate sterically demanding substrates is a primary hurdle. This requires the design of chiral ligands with specific structural features to create an effective chiral pocket for the substrate. nih.govacs.org

Scale-up and Process Optimization: Laboratory-scale syntheses may not always be readily transferable to industrial production. Challenges in catalyst stability, turnover number, and purification of the final product can become more pronounced on a larger scale.

Opportunities in Synthesis and Application:

Despite these challenges, significant opportunities exist for innovation in both the synthesis and application of this compound.

Advanced Catalysis: The development of novel palladium-based catalysts has shown promise for the asymmetric hydrogenation of sterically hindered N-tosylimines with high catalytic activities and excellent enantioselectivities. nih.gov This opens avenues for more efficient and scalable syntheses.

Biocatalysis: The use of engineered enzymes, such as imine reductases (IREDs) and transaminases, offers a powerful alternative to traditional chemical catalysis. chemistryviews.orgnih.gov Through protein engineering, these biocatalysts can be tailored to accept bulky substrates like the precursors to this compound, often with high enantioselectivity and under mild reaction conditions. chemistryviews.orgnih.gov

Pharmaceutical Building Block: A significant opportunity lies in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds. A notable example is its use in the preparation of substituted Pyrrolecarboxamides which act as hepatitis B virus (HBV) capsid assembly modulators.

Emerging Trends in Chiral Amine Research

The broader field of chiral amine research is constantly evolving, with several key trends that are relevant to the future of this compound.

Sustainable Synthesis: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the use of biocatalytic cascades that can convert simple starting materials, such as alcohols, directly into chiral amines with minimal waste. rsc.orgopenaccessgovernment.org

Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis is a rapidly growing area. Chiral amines and their derivatives can themselves act as organocatalysts, and research into novel applications of sterically hindered amines in this context is an exciting prospect.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of chiral amines offers advantages in terms of safety, scalability, and process control. This approach could be particularly beneficial for optimizing the synthesis of this compound.

| Emerging Trend | Description | Relevance to this compound |

| Biocatalysis | Use of engineered enzymes (e.g., IREDs, transaminases) for highly selective synthesis. | Overcoming steric hindrance challenges in synthesis, enabling greener production routes. |

| Advanced Ligand Design | Development of novel chiral ligands for transition metal catalysts to improve efficiency and selectivity. | Enabling more efficient asymmetric hydrogenation of bulky imine precursors. |

| Sustainable Methods | Focus on atom economy, reduced waste, and use of renewable resources. | Enzyme cascades for direct conversion of alcohols to amines offer a sustainable pathway. |

| Organocatalysis | Use of chiral small molecules as catalysts. | Potential for this compound or its derivatives to be used as a catalyst. |

Potential for Novel Applications in Fine Chemicals and Pharmaceuticals

The unique structural properties of this compound make it a promising candidate for a range of novel applications in the synthesis of fine chemicals and pharmaceuticals.

Chiral Auxiliaries and Ligands: Its steric bulk can be advantageous when used as a chiral auxiliary, directing the stereochemical outcome of a reaction with high precision. Furthermore, it can serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis, where the steric hindrance can create a well-defined and effective chiral environment.

Agrochemicals: Chiral amines are important components in many modern agrochemicals. acs.orgnih.govnih.gov The specific stereochemistry of this compound could lead to the development of new herbicides, fungicides, or insecticides with improved efficacy and reduced environmental impact.

Materials Science: Chiral molecules are finding increasing use in materials science, for example, in the development of chiral polymers and liquid crystals. The incorporation of this compound into such materials could impart unique chiroptical properties.

Drug Discovery: Beyond its current use in HBV modulators, the structural motif of a sterically hindered chiral amine is present in a variety of bioactive molecules. This suggests that this compound could be a valuable starting material for the discovery of new therapeutic agents targeting a range of diseases.

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods are recommended for (2R)-3,3-dimethylbutan-2-amine to ensure high enantiomeric purity?

- The synthesis typically employs nucleophilic substitution reactions using chiral starting materials or catalysts. For example, tert-butyl bromoacetate can react with enantiomerically pure amines under controlled conditions to yield the desired (2R)-configuration. Flash silica gel chromatography is often used for purification to remove stereochemical impurities . Enantiomeric purity can be confirmed via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for characterizing the structural and chiral purity of this compound?

- NMR spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the branched alkyl chain and stereochemistry. Chiral GC-MS or HPLC with chiral stationary phases (e.g., cyclodextrin columns) verifies enantiomeric excess. IR spectroscopy identifies amine functional groups (N-H stretching at ~3300 cm⁻¹) .

Q. What intermediates and reaction conditions are used in synthesizing this compound derivatives for medicinal chemistry?

- Common intermediates include tert-butyl bromoacetate and substituted benzyl chlorides. Reaction conditions involve anhydrous solvents (e.g., THF or DCM), temperatures between 0–25°C, and bases like triethylamine to prevent racemization. Continuous flow reactors may enhance yield and reproducibility in multi-step syntheses .

Advanced Research Questions

Q. How does the bulky, lipophilic structure of this compound influence its binding affinity in microtubule-stabilizing complexes?

- Comparative matched molecular pair (MMP) analyses show that the (2R)-enantiomer’s bulky tert-butyl group reduces binding affinity at the seventh site of tubulin by ~2.5 kcal/mol compared to smaller amines. This enhances selectivity for the vinca alkaloid binding site, as shown in molecular docking studies .

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

- Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model steric and electronic interactions. For example, the compound’s lipophilicity (logP ~2.1) and polar surface area (25 Ų) are optimized using COSMO-RS solvation models to predict membrane permeability .

Q. How do enantiomeric differences between (2R)- and (2S)-3,3-dimethylbutan-2-amine affect biological activity?

- The (2R)-enantiomer exhibits a 10-fold higher inhibitory activity in kinase assays due to better steric complementarity with hydrophobic binding pockets. In contrast, the (2S)-form shows reduced efficacy in peptoid helix stabilization, highlighting the role of chirality in molecular recognition .

Methodological Tables

| Biological Activity | Observation | Implication |

|---|---|---|

| Microtubule stabilization | IC₅₀ = 0.8 µM (vinca site) | Potential for neurodegenerative disease research |

| Peptoid helix induction | 75% helicity at 10 µM | Utility in biomimetic materials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.